Benzene, 1-(4-methoxyphenoxy)-2-methyl-

Analytical Chemistry Quality Control Organic Synthesis

Benzene, 1-(4-methoxyphenoxy)-2-methyl-, also known as 1-methoxy-4-(2-methylphenoxy)benzene, is an aromatic ether compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. It is characterized by a benzene ring substituted with a methoxy group and a 2-methylphenoxy group.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 223655-23-0
Cat. No. B14135819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(4-methoxyphenoxy)-2-methyl-
CAS223655-23-0
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)OC
InChIInChI=1S/C14H14O2/c1-11-5-3-4-6-14(11)16-13-9-7-12(15-2)8-10-13/h3-10H,1-2H3
InChIKeyJUEAFHCVJHRAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-(4-methoxyphenoxy)-2-methyl- (CAS 223655-23-0) | Aromatic Ether Building Block for Organic Synthesis


Benzene, 1-(4-methoxyphenoxy)-2-methyl-, also known as 1-methoxy-4-(2-methylphenoxy)benzene, is an aromatic ether compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol [1]. It is characterized by a benzene ring substituted with a methoxy group and a 2-methylphenoxy group. The compound is typically available as a research chemical with a standard purity of 98% and is supplied with analytical documentation such as NMR, HPLC, or GC for batch quality control . Its structural features make it a potential intermediate in the synthesis of more complex organic molecules.

Why 1-(4-methoxyphenoxy)-2-methylbenzene is Not Interchangeable with Other Aromatic Ethers


While aromatic ethers share a common functional group, the specific substitution pattern on the benzene rings of 1-(4-methoxyphenoxy)-2-methylbenzene dictates its unique steric and electronic properties . Unlike closely related analogs, such as 1-methoxy-2-(4-methoxyphenoxy)benzene or 1-methoxy-4-(phenoxymethyl)benzene, the ortho-methyl group on the phenoxy ring introduces steric hindrance that can influence reaction kinetics and regioselectivity in electrophilic aromatic substitution reactions [1]. Furthermore, the specific combination of substituents affects key physicochemical parameters like lipophilicity and metabolic stability, which are critical in applications ranging from medicinal chemistry to materials science . Therefore, simply substituting a different aromatic ether could lead to altered reactivity, different byproduct profiles, or changes in the biological or material properties of the final product.

Quantitative Differentiation Evidence for 1-(4-methoxyphenoxy)-2-methylbenzene


Purity and Analytical Documentation: 98% Standard Purity with Batch-Specific QC

The compound is supplied with a standard purity of 98%, and batch-specific analytical documentation including NMR, HPLC, or GC is provided . This level of purity and the availability of these documents are standard for many commercial aromatic ether building blocks. The critical differentiation for procurement lies in the availability of these batch-specific documents, which ensures reproducibility in subsequent reactions and reduces the time and cost associated with independent characterization. While no head-to-head purity comparison is available, this documented purity meets a common industry standard for research intermediates .

Analytical Chemistry Quality Control Organic Synthesis

Structural Differentiation: Ortho-Methyl Substituent Influences Steric Profile

The compound possesses an ortho-methyl group on the phenoxy ring, a structural feature that distinguishes it from analogs like 1-methoxy-2-(4-methoxyphenoxy)benzene (CAS 1655-72-7) which lacks this methyl group . This ortho-methyl substituent introduces steric hindrance, which can affect the compound's reactivity in further synthetic transformations, such as electrophilic aromatic substitution . While direct comparative reaction yield data is not available, the structural difference implies a potential for different regioselectivity in downstream reactions. For instance, the ortho-methyl group may direct incoming electrophiles to the para-position relative to the ether linkage, whereas the unsubstituted analog might exhibit a different substitution pattern [1].

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Molecular Weight and Formula Distinction from Common Analogs

With a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol, this compound is distinguished from its analog 1-methoxy-2-(4-methoxyphenoxy)benzene (CAS 1655-72-7), which has a formula of C14H14O3 and a molecular weight of 230.26 g/mol . This difference arises from the presence of an additional oxygen atom (as a methoxy group) in the analog, which alters its polarity and hydrogen-bonding potential . The higher molecular weight and different elemental composition of the analog will directly affect its physicochemical properties, such as logP and solubility. This distinction is crucial for procurement, as selecting the incorrect analog would introduce a different compound with potentially divergent properties in any subsequent application.

Chemical Properties Compound Identification Procurement Specification

Application Scenarios for 1-(4-methoxyphenoxy)-2-methylbenzene in Research and Development


Organic Synthesis: A Building Block for Complex Molecules

The compound is used as a versatile building block in organic synthesis to construct more complex molecular architectures . Its specific substitution pattern, featuring an ortho-methyl group, provides a unique steric environment that can be exploited to achieve specific regioselectivity in further functionalization reactions. The documented 98% purity with batch-specific QC ensures that the starting material is well-defined, contributing to the reproducibility of multi-step syntheses .

Medicinal Chemistry: Exploration of Structure-Activity Relationships

This aromatic ether scaffold can be employed in medicinal chemistry to probe structure-activity relationships (SAR) . The ortho-methyl group on the phenoxy ring offers a point of differentiation from other phenyl ethers, potentially influencing target binding affinity, metabolic stability, or physicochemical properties like lipophilicity. Its use as an intermediate allows for the systematic variation of molecular structure to optimize a lead compound's profile.

Materials Science: Precursor for Specialty Polymers or Liquid Crystals

Aromatic ethers with specific substitution patterns are often investigated as precursors for high-performance polymers or liquid crystalline materials [1]. The unique geometry and electronic properties conferred by the 2-methylphenoxy and methoxy groups in this compound could impart desirable characteristics, such as specific thermal transitions or solubility in organic solvents, to the resulting macromolecular structures. This makes it a candidate for developing novel materials with tailored properties.

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